Thiencarbazone
Overview
Description
Scientific Research Applications
Thiencarbazone-methyl has several scientific research applications, including:
Agriculture: Used as a herbicide for controlling weeds in various crops.
Environmental Science: Studied for its environmental fate, including adsorption, desorption, hydrolysis, and degradation in soils.
Bioremediation: Investigated for its degradation by bacterial strains such as Escherichia coli, Streptococcus pneumoniae, and Streptococcus pyogenes.
Safety and Hazards
Thiencarbazone is very toxic to aquatic life and has long-lasting effects . It is recommended to avoid release to the environment, collect spillage, store away from incompatible materials, and dispose of contents/container in accordance with local/regional/national/international regulations . Direct contact with eyes may cause temporary irritation .
Future Directions
Mechanism of Action
Target of Action
Thiencarbazone, also known as this compound-methyl (TCM), is a herbicide that primarily targets the enzyme Acetolactate Synthase (ALS) in plants . ALS plays a crucial role in the production of branched-chain amino acids such as valine, leucine, and isoleucine . By inhibiting this enzyme, this compound disrupts the normal growth and development of plants, particularly weeds .
Mode of Action
This compound acts as an ALS inhibitor . It is absorbed by both the roots and leaves of plants, exhibiting systemic properties . Once absorbed, this compound binds to the ALS enzyme, inhibiting its function and thereby disrupting the synthesis of essential amino acids . This disruption leads to the cessation of cell division and plant growth, ultimately resulting in the death of the plant .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids. By inhibiting the ALS enzyme, this compound prevents the conversion of pyruvate to 2-acetolactate, a key step in the synthesis of valine, leucine, and isoleucine . This disruption in the pathway leads to a deficiency of these essential amino acids, impairing protein synthesis and plant growth .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound contribute to its bioavailability and efficacy as a herbicide. This compound is readily absorbed by plants and is translocated systemically, reaching all parts of the plant . It exhibits moderate binding to soil particles, indicating a balance between sufficient soil retention for root uptake and enough mobility to reach target weeds . The half-life of this compound in various environmental conditions ranges from 16 to 23.9 days, suggesting moderate persistence .
Result of Action
The molecular effect of this compound’s action is the inhibition of the ALS enzyme, leading to a disruption in the synthesis of essential amino acids . On a cellular level, this results in impaired protein synthesis, halted cell division, and stunted plant growth . Ultimately, this leads to the death of the plant, making this compound an effective herbicide for controlling a variety of weed species .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Soil properties, for instance, can affect the herbicide’s absorption and translocation . Additionally, the persistence and efficacy of this compound can be influenced by factors such as temperature, moisture, and sunlight, which can affect its degradation rate . Therefore, optimal application conditions and timing are crucial for maximizing the herbicide’s effectiveness.
Biochemical Analysis
Biochemical Properties
Thiencarbazone acts as an inhibitor of the acetolactate synthase enzyme, which plays an imperative role in the production of valine, leucine, and isoleucine, branched chain amino acids . This interaction disrupts the normal biochemical reactions within the plant, leading to its death .
Cellular Effects
The effects of this compound on cells are primarily due to its inhibition of the acetolactate synthase enzyme . This enzyme is crucial for the synthesis of certain amino acids, and its inhibition disrupts protein synthesis and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the acetolactate synthase enzyme, inhibiting its function . This prevents the synthesis of certain amino acids, leading to a disruption in protein synthesis and gene expression .
Temporal Effects in Laboratory Settings
The degradation of this compound was evaluated over a duration of 28 days . The biodegradation percentage achieved by different bacterial strains after 28 days was between 31 and 65 .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the synthesis of branched-chain amino acids . It interacts with the acetolactate synthase enzyme, disrupting this pathway .
Transport and Distribution
This compound is transported and distributed within plant tissues after application . It is absorbed and translocated systemically, reaching all parts of the plant .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiencarbazone-methyl is synthesized through a series of chemical reactions involving the formation of a triazole ring and subsequent functionalization. The synthesis typically involves the reaction of a thiophene derivative with various reagents to introduce the necessary functional groups. The key steps include:
- Formation of the triazole ring.
- Introduction of the sulfonylurea group.
- Methylation of the carboxylate group.
Industrial Production Methods: Industrial production of this compound-methyl involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Controlled reaction conditions such as temperature, pressure, and pH.
- Purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Thiencarbazone-methyl undergoes various chemical reactions, including:
Hydrolysis: Breakdown of the compound in the presence of water, leading to the formation of degradation products.
Photodegradation: Decomposition under the influence of light, particularly ultraviolet light.
Soil Degradation: Interaction with soil components leading to its breakdown.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions.
Photodegradation: Requires exposure to UV light.
Soil Degradation: Influenced by soil pH, temperature, and microbial activity.
Major Products Formed:
- Methyl 4-isocyanatosulfonyl-5-methylthiophene-3-carboxylate.
- 4-methanesulfonyl-benzenesulfonic acid amide.
- Methyl 3-sulfamoylthiophene-2-carboxylate .
Comparison with Similar Compounds
- Sulfonylurea herbicides.
- Other triazole-based herbicides .
Thiencarbazone-methyl stands out due to its unique combination of high efficacy, low application rates, and broad-spectrum weed control.
Properties
IUPAC Name |
4-[(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O7S2/c1-5-7(6(4-23-5)8(16)17)24(20,21)13-9(18)15-11(19)14(2)10(12-15)22-3/h4H,1-3H3,(H,13,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDAZAQRGCSFNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)O)S(=O)(=O)NC(=O)N2C(=O)N(C(=N2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239495 | |
Record name | 4-((4,5-Dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonylsulfamoyl)-5-methylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936331-72-5 | |
Record name | Thiencarbazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936331725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-((4,5-Dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonylsulfamoyl)-5-methylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIENCARBAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAW004A9ZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of thiencarbazone-methyl?
A: this compound-methyl is an acetolactate synthase (ALS) inhibitor. [, , , , ] It disrupts the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in susceptible plants by inhibiting the ALS enzyme, ultimately leading to plant death. []
Q2: How does this compound-methyl affect amino acid levels in target plants?
A: Studies have shown that this compound-methyl application leads to an accumulation of branched-chain amino acids in susceptible plants like wild buckwheat (Polygonum convolvulus). This accumulation is dependent on the herbicide concentration and duration of exposure. []
Q3: Are there differences in the metabolic fate of this compound-methyl in target weeds compared to crops like corn?
A: Research indicates that this compound-methyl is minimally metabolized in vining weeds like field bindweed (Convolvulus arvensis), hedge bindweed (Calystegia sepium), ivyleaf morningglory (Ipomoea hederacea), tall morningglory (Ipomoea purpurea), and wild buckwheat (Polygonum convolvulus), while corn (Zea mays) rapidly metabolizes it. This differential metabolism contributes to the selective herbicidal activity of this compound-methyl. []
Q4: What is the molecular formula and weight of this compound-methyl?
A: The molecular formula of this compound-methyl is C14H15N5O5S2, and its molecular weight is 397.43 g/mol. []
Q5: Does this compound-methyl exhibit soil activity?
A: this compound-methyl demonstrates soil activity, and its persistence varies depending on environmental factors and soil properties. In field trials, the duration of soil activity was observed to be 10 to 15 days in one year and exceeding 20 days in another, highlighting the significant influence of environmental conditions. []
Q6: How does soil organic carbon content affect this compound-methyl bioavailability and dissipation?
A: Studies using an oriental mustard (Brassica juncea) root length bioassay have shown that this compound-methyl bioavailability decreases and its dissipation rate slows down in soils with high organic carbon content. []
Q7: Can fertilizers influence the results of bioassays used to detect this compound-methyl residues?
A: Ammonium-containing or -producing fertilizers can affect the results of the oriental mustard root length bioassay due to ammonium's inhibitory effect on root growth. Using a canaryseed (Phalaris canariensis) root length bioassay in conjunction with the oriental mustard bioassay can help differentiate this compound-methyl residue inhibition from ammonium toxicity. []
Q8: How do structural modifications of this compound-methyl affect its herbicidal activity?
A8: This specific aspect requires further investigation. While research has focused on the efficacy and environmental fate of this compound-methyl, detailed studies on the impact of structural modifications on its activity, potency, and selectivity are limited in the provided literature.
Q9: How is this compound-methyl typically formulated in commercial herbicides?
A: this compound-methyl is frequently formulated in combination with a safener, often cyprosulfamide, to protect crops like corn from herbicide damage. [] For pre-emergence applications, it's often mixed with isoxaflutole, while for post-emergence applications, it's co-formulated with foramsulfuron, iodosulfuron, or tembotrione. [, ]
Q10: What adjuvants are commonly used to improve this compound-methyl effectiveness in maize?
A: Field experiments have demonstrated that the addition of urea ammonium nitrate (UAN) and adjuvants like Atpolan SoilMaxx, Grounded, or Actirob 842 EC to this compound-methyl + isoxaflutole mixtures can enhance weed control in maize. []
Q11: Can this compound-methyl be used to manage perennial vining weeds effectively?
A: Field trials suggest that the efficacy of this compound-methyl against perennial vining weeds like field bindweed and hedge bindweed is relatively low. [] This is attributed to the specific translocation pattern of this compound-methyl within these weed species. []
Q12: Has resistance to this compound-methyl been reported in weeds?
A: While the provided literature doesn't explicitly mention this compound-methyl resistance, research on pyroxasulfone, another herbicide, highlights concerns about ALS inhibitor-resistant weeds in wheat production systems. [] This suggests the potential for resistance development with continued use of ALS-inhibiting herbicides like this compound-methyl.
Q13: Can strategies be implemented to mitigate the risk of resistance development?
A: Integrating this compound-methyl with other herbicides possessing different modes of action, like pyroxasulfone or flumioxazin, can potentially delay resistance development. [] Additionally, using herbicide mixtures that target multiple sites of action, along with cultural practices like cover cropping, may further help mitigate resistance selection. []
Q14: What is the environmental fate of this compound-methyl?
A: this compound-methyl dissipates in the environment through various processes, including microbial degradation and photolysis. Research focusing on biobeds, a bioremediation technology, has demonstrated the influence of temperature on this compound-methyl degradation. []
Q15: How do biobeds contribute to the degradation of this compound-methyl?
A: Biobeds provide an environment rich in microorganisms that can degrade pesticides. The effectiveness of biobeds for this compound-methyl degradation is influenced by temperature, with higher temperatures facilitating faster breakdown. []
Q16: Are there concerns regarding the persistence of this compound-methyl in cold climates?
A: In regions with cold winters and short summers, like the Canadian prairies, biobeds might not maintain optimal temperatures for extended periods to achieve complete degradation of this compound-methyl. [] Supplemental heating might be necessary to enhance dissipation, especially during spring and fall. []
Q17: What is the environmental impact of this compound-methyl residues on non-target organisms?
A17: This aspect requires further investigation. The provided literature focuses on the efficacy and degradation of this compound-methyl, but lacks information on its ecotoxicological effects on non-target organisms.
Q18: What analytical methods are commonly used for the detection and quantification of this compound-methyl residues?
A18: Several analytical methods can be used to determine this compound-methyl residues. These include:
- Oriental Mustard Root Length Bioassay: This bioassay utilizes the sensitivity of oriental mustard roots to this compound-methyl to estimate its bioavailability in soil. []
- Canaryseed Root Length Bioassay: This bioassay serves as a complementary tool to the oriental mustard bioassay to identify inhibition caused by ammonium toxicity, which can interfere with this compound-methyl detection. []
- Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS): This highly sensitive and rapid method allows for the simultaneous detection and quantification of multiple herbicides, including this compound-methyl, in various matrices like cereals. []
Q19: How are analytical methods for this compound-methyl validated?
A: Analytical methods for this compound-methyl undergo rigorous validation to ensure their accuracy, precision, and specificity. For instance, the UHPLC-MS/MS method employed for detecting this compound-methyl in cereals involved optimizing parameters to achieve desired recoveries (ranging from 74.5 to 102.1%) and acceptable relative standard deviation values (≤17.2%) across various matrices and concentration levels. []
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